1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential as an anticancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2-amino-5-(phenethylthio)-1,3,4-thiadiazole with 2-methoxyethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The thiadiazole ring and the phenethylthio group are likely to play key roles in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but lacks the phenethyl group.
1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but has a methylthio group instead of a phenethylthio group.
1-(2-Methoxyethyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but has an ethylthio group instead of a phenethylthio group.
Uniqueness
1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the phenethylthio group, which may confer specific biological activities and properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-20-9-8-15-12(19)16-13-17-18-14(22-13)21-10-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYMNCXKMMIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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